molecular formula C19H24O2 B1222626 16-Methylene estradiol CAS No. 7627-87-4

16-Methylene estradiol

Numéro de catalogue: B1222626
Numéro CAS: 7627-87-4
Poids moléculaire: 284.4 g/mol
Clé InChI: DJEKMVJLSAUQAO-GFEQUFNTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

16-Methylene estradiol, also known as this compound, is a useful research compound. Its molecular formula is C19H24O2 and its molecular weight is 284.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Hormone Replacement Therapy

Overview:
16-Methylene estradiol is primarily explored as a component of hormone replacement therapy (HRT) for postmenopausal women. Its structural modifications aim to enhance estrogenic activity while minimizing systemic side effects.

Mechanism of Action:
The compound acts on estrogen receptors, promoting the alleviation of menopausal symptoms such as hot flashes, vaginal dryness, and osteoporosis. It has been noted for its potential to provide localized estrogenic effects, reducing risks associated with systemic estrogen administration, such as endometrial cancer and thromboembolic events .

Case Study:
A study demonstrated that topical formulations containing this compound significantly improved vaginal atrophy symptoms in postmenopausal women, with minimal systemic absorption observed .

Anticancer Properties

Overview:
Research has indicated that this compound may possess antiproliferative effects against certain cancer cell lines, particularly gynecological cancers.

Mechanism of Action:
The compound has shown promise in inhibiting the proliferation of breast cancer cells through mechanisms involving cell cycle disruption and apoptosis induction. In vitro studies have revealed that it can increase hypodiploid populations in breast cancer cells, indicating potential for use in hormone-independent malignancies .

Data Table: Antiproliferative Effects of this compound

Cell LineTreatment ConcentrationEffect Observed
MCF-7 (Breast Cancer)10 µMIncreased apoptosis
HeLa (Cervical Cancer)5 µMReduced cell viability
A2780 (Ovarian Cancer)20 µMInhibition of migration

Localized Estrogen Therapy

Overview:
Given the adverse effects associated with systemic estrogen therapy, this compound is being investigated for localized applications to treat conditions like vaginal atrophy and dyspareunia.

Mechanism of Action:
By delivering estrogen directly to the affected tissues, this approach aims to enhance therapeutic efficacy while minimizing systemic exposure. The compound's rapid metabolism into inactive forms upon local administration further supports its safety profile .

Case Study:
A clinical trial evaluated the effectiveness of a vaginal gel containing this compound in treating vaginal atrophy. Results indicated significant improvements in vaginal health without notable systemic side effects .

Research on Estrogen Receptor Modulation

Overview:
this compound serves as a valuable tool in research aimed at understanding estrogen receptor modulation and signaling pathways.

Mechanism of Action:
Studies have shown that this compound can act as both an agonist and antagonist depending on the cellular context, providing insights into receptor subtype specificity and the development of selective estrogen receptor modulators (SERMs) .

Data Table: Estrogen Receptor Activity

CompoundERα ActivityERβ ActivityComments
This compoundAgonistAntagonistContext-dependent activity
EstradiolAgonistAgonistReference compound

Propriétés

Numéro CAS

7627-87-4

Formule moléculaire

C19H24O2

Poids moléculaire

284.4 g/mol

Nom IUPAC

(8R,9S,13S,14S,17S)-13-methyl-16-methylidene-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H24O2/c1-11-9-17-16-5-3-12-10-13(20)4-6-14(12)15(16)7-8-19(17,2)18(11)21/h4,6,10,15-18,20-21H,1,3,5,7-9H2,2H3/t15-,16-,17+,18+,19+/m1/s1

Clé InChI

DJEKMVJLSAUQAO-GFEQUFNTSA-N

SMILES

CC12CCC3C(C1CC(=C)C2O)CCC4=C3C=CC(=C4)O

SMILES isomérique

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=C)[C@@H]2O)CCC4=C3C=CC(=C4)O

SMILES canonique

CC12CCC3C(C1CC(=C)C2O)CCC4=C3C=CC(=C4)O

Synonymes

16-methylene estradiol
16-methylene-estradiol
16-methyleneestra-1,3,5(10)-triene-3,17 beta-diol

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.